4,4'-(Buta-1,3-diene-1,4-diyl)bis(2-tert-butyl-5-methylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Buta-1,3-diene-1,4-diyl)bis(2-tert-butyl-5-methylphenol) is an organic compound characterized by its unique structure, which includes a butadiene linkage between two phenolic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Buta-1,3-diene-1,4-diyl)bis(2-tert-butyl-5-methylphenol) typically involves the reaction of 2-tert-butyl-5-methylphenol with buta-1,3-diene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the butadiene linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4,4’-(Buta-1,3-diene-1,4-diyl)bis(2-tert-butyl-5-methylphenol) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenolic derivatives
Scientific Research Applications
4,4’-(Buta-1,3-diene-1,4-diyl)bis(2-tert-butyl-5-methylphenol) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4,4’-(Buta-1,3-diene-1,4-diyl)bis(2-tert-butyl-5-methylphenol) involves its interaction with molecular targets such as enzymes and receptors. The phenolic groups can donate hydrogen atoms, thereby neutralizing free radicals and exhibiting antioxidant activity. Additionally, the compound may interact with specific pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde
- 1,4-Diphenyl-1,3-butadiene
- Diacetylene
Uniqueness
4,4’-(Buta-1,3-diene-1,4-diyl)bis(2-tert-butyl-5-methylphenol) is unique due to its specific butadiene linkage and the presence of tert-butyl and methyl groups on the phenolic rings.
Properties
CAS No. |
61708-91-6 |
---|---|
Molecular Formula |
C26H34O2 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-tert-butyl-4-[4-(5-tert-butyl-4-hydroxy-2-methylphenyl)buta-1,3-dienyl]-5-methylphenol |
InChI |
InChI=1S/C26H34O2/c1-17-13-23(27)21(25(3,4)5)15-19(17)11-9-10-12-20-16-22(26(6,7)8)24(28)14-18(20)2/h9-16,27-28H,1-8H3 |
InChI Key |
LYNUXRPNCLUAQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C=CC=CC2=CC(=C(C=C2C)O)C(C)(C)C)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.